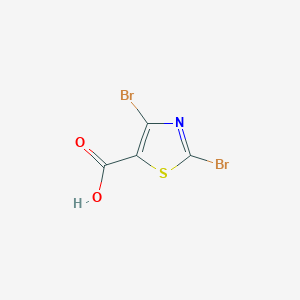

2,4-Dibromothiazole-5-carboxylic acid

Overview

Description

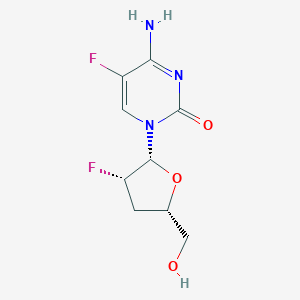

2,4-Dibromothiazole-5-carboxylic acid is a chemical compound with the molecular formula C4HBr2NO2S . It has a molecular weight of 286.93 and is stored under nitrogen at a temperature of 4°C . It is a solid substance .

Molecular Structure Analysis

The InChI code for 2,4-Dibromothiazole-5-carboxylic acid is 1S/C4HBr2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

2,4-Dibromothiazole-5-carboxylic acid has a boiling point of 387.1°C at 760 mmHg . It is a solid substance and is stored under nitrogen at a temperature of 4°C .Scientific Research Applications

Synthesis of Melithiazole C

“2,4-Dibromothiazole” is used as a building block in the synthesis of Melithiazole C, which involves a highly (E)-selective cross-metathesis between the derived 4-vinylthiazole and a dienote side-chain .

Preparation of Thiazole Derivatives

It is also utilized as an intermediate in the preparation of various 2,4-disubstituted thiazole derivatives .

Proteomics Research

This compound is sold as a biochemical for proteomics research, indicating its use in the study of proteins and their functions .

Xanthine Oxidase Inhibition

Thiazole-5-carboxylic acid derivatives have been designed and synthesized for testing against xanthine oxidase enzyme by spectrophotometric assay, suggesting potential applications in enzyme inhibition studies .

Safety and Hazards

The safety information for 2,4-Dibromothiazole-5-carboxylic acid indicates that it is harmful . The hazard statements include H302, H315, H317, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation, respectively .

Future Directions

While specific future directions for 2,4-Dibromothiazole-5-carboxylic acid are not available, research into thiazole and oxazole derivatives continues to be a promising field . These compounds have shown a wide range of biological activities, suggesting potential for further exploration and development .

properties

IUPAC Name |

2,4-dibromo-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMOYJYPQAAQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568968 | |

| Record name | 2,4-Dibromo-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromothiazole-5-carboxylic acid | |

CAS RN |

139669-96-8 | |

| Record name | 2,4-Dibromo-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B163212.png)

![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)

![Benzo[a]phenalen-3-one](/img/structure/B163240.png)